molecular formula C10H13FO B11719838 2-Fluoro-4-methoxy-1,3,5-trimethylbenzene

2-Fluoro-4-methoxy-1,3,5-trimethylbenzene

Cat. No.: B11719838
M. Wt: 168.21 g/mol
InChI Key: YAXIIQTYIYWRRW-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-1,3,5-trimethylbenzene is an aromatic compound characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-1,3,5-trimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 4-methoxy-1,3,5-trimethylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids (e.g., AlCl3) may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-1,3,5-trimethylbenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid at elevated temperatures.

    Halogenation: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like FeBr3 or FeCl3.

Major Products:

    Nitration: 2-Fluoro-4-methoxy-1,3,5-trimethyl-2-nitrobenzene.

    Sulfonation: 2-Fluoro-4-methoxy-1,3,5-trimethyl-2-sulfonic acid.

    Halogenation: 2-Fluoro-4-methoxy-1,3,5-trimethyl-2-bromobenzene.

Scientific Research Applications

2-Fluoro-4-methoxy-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-1,3,5-trimethylbenzene in chemical reactions involves the interaction of its electron-rich aromatic ring with electrophiles. The presence of electron-donating groups (methoxy and methyl) and an electron-withdrawing group (fluorine) influences its reactivity and selectivity in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    2-Methoxy-1,3,5-trimethylbenzene: Lacks the fluorine atom, making it less reactive in certain electrophilic substitution reactions.

    2-Fluoro-1,3,5-trimethylbenzene: Lacks the methoxy group, resulting in different electronic properties and reactivity.

    4-Methoxy-1,3,5-trimethylbenzene: Lacks the fluorine atom, affecting its overall chemical behavior.

Uniqueness: 2-Fluoro-4-methoxy-1,3,5-trimethylbenzene is unique due to the combined presence of both electron-donating and electron-withdrawing groups, which modulate its reactivity and make it a versatile compound for various applications.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

2-fluoro-4-methoxy-1,3,5-trimethylbenzene

InChI

InChI=1S/C10H13FO/c1-6-5-7(2)10(12-4)8(3)9(6)11/h5H,1-4H3

InChI Key

YAXIIQTYIYWRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)F)C

Origin of Product

United States

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